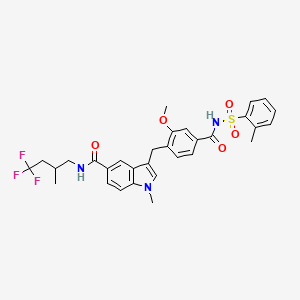

LTD4 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H32F3N3O5S |

|---|---|

Molecular Weight |

615.7 g/mol |

IUPAC Name |

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)indole-5-carboxamide |

InChI |

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39) |

InChI Key |

ULMFXAMQUGLVGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Evolution of CysLT1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cysteinyl leukotrienes (CysLTs), potent lipid mediators of inflammation, play a pivotal role in the pathophysiology of asthma and allergic rhinitis. Their effects are primarily mediated through the cysteinyl leukotriene receptor 1 (CysLT1). The development of CysLT1 receptor antagonists represents a significant therapeutic advance in the management of these inflammatory conditions. This technical guide provides an in-depth overview of the discovery and evolution of CysLT1 receptor antagonists, from the early screening efforts to the development of highly potent and selective agents and the emergence of dual-receptor antagonists. It details the underlying signaling pathways, key experimental protocols for antagonist characterization, and a comparative analysis of the pharmacological properties of prominent antagonists.

Introduction: The Cysteinyl Leukotriene Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] These inflammatory mediators are released from various immune cells, including mast cells, eosinophils, and basophils, in response to allergic and inflammatory stimuli.[2] CysLTs exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.

The CysLT1 receptor is a high-affinity receptor for LTD₄ and is the principal target for the clinically approved leukotriene receptor antagonists (LTRAs) used in the treatment of asthma and allergic rhinitis.[3] Activation of the CysLT1 receptor triggers a cascade of intracellular signaling events that lead to the characteristic features of asthma, including bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[2][4]

The CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a GPCR that couples to multiple G proteins, predominantly Gq/11 and to a lesser extent, Gi/o, to initiate downstream signaling cascades.

-

Gq/11-Mediated Pathway: Upon ligand binding, the CysLT1 receptor activates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG contribute to smooth muscle contraction and other cellular responses.

-

Gi/o-Mediated Pathway: The CysLT1 receptor can also couple to Gi/o proteins. This pathway can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras-ERK1/2 signaling pathway, which is involved in cell proliferation and inflammation.

The intricate signaling network downstream of the CysLT1 receptor highlights its central role in mediating the multifaceted inflammatory response in allergic diseases.

CysLT1 Receptor Signaling Pathway.

Discovery and Evolution of CysLT1 Receptor Antagonists

The development of CysLT1 receptor antagonists has been a multi-stage process, evolving from early leads to highly specific and potent molecules, and more recently to compounds with broader receptor activity.

First-Generation Antagonists

The initial breakthrough in CysLT1 receptor antagonism came with the development of orally active, selective antagonists in the 1990s. These compounds laid the foundation for a new class of asthma therapy.

-

Zafirlukast (B1683622) (Accolate®): The first approved CysLT1 receptor antagonist, zafirlukast is an indole (B1671886) derivative. Its development was a result of extensive structure-activity relationship (SAR) studies.

-

Montelukast (B128269) (Singulair®): A quinoline (B57606) derivative, montelukast quickly became a widely prescribed LTRA due to its once-daily dosing and favorable safety profile.

-

Pranlukast (B1678047) (Onon®, Ultair®): Developed in Japan, pranlukast is another potent and selective CysLT1 receptor antagonist.

These first-generation antagonists competitively block the binding of LTD₄ to the CysLT1 receptor, thereby inhibiting its pro-inflammatory effects.

Second-Generation and Beyond: The Quest for Improved Profiles

While the term "second-generation" is not strictly defined in the literature for CysLT1 antagonists, subsequent research has focused on improving upon the first-generation agents. This includes efforts to enhance potency, duration of action, and safety, as well as to explore novel chemical scaffolds. Structure-activity relationship (SAR) studies on analogs of existing drugs have led to the identification of new compounds with optimized properties.

The Emergence of Dual CysLT1/CysLT2 Receptor Antagonists

The discovery of the CysLT2 receptor, which also binds cysteinyl leukotrienes, opened new avenues for therapeutic intervention. It has been hypothesized that blocking both CysLT1 and CysLT2 receptors could provide broader anti-inflammatory effects and potentially benefit patients who are non-responsive to selective CysLT1 antagonists. This has led to the development of dual CysLT1/CysLT2 receptor antagonists, such as Gemilukast.

Evolution of CysLT1 Receptor Antagonists.

Data Presentation: Pharmacological Properties of CysLT1 Antagonists

The following tables summarize key pharmacological data for prominent CysLT1 receptor antagonists. It is important to note that values can vary depending on the specific experimental conditions.

Table 1: CysLT1 Receptor Binding Affinities (Ki)

| Compound | Ki (nM) | Radioligand | Cell/Tissue Preparation |

| Montelukast | ~2-5 | [³H]LTD₄ | Guinea pig lung membranes |

| Zafirlukast | 0.26 | [³H]LTD₄ | Not Specified |

Data compiled from multiple sources. Direct comparison should be made with caution.

Table 2: Functional Antagonism at the CysLT1 Receptor (IC₅₀)

| Compound | IC₅₀ (nM) | Assay Type | Agonist | Cell/Tissue Preparation |

| Montelukast | <1000 | Calcium Mobilization | UDP | 1321N1 astrocytoma cells |

| Zafirlukast | 20.6 | Calcium Mobilization | LTD₄ | CysLT1 receptor cell line |

| Pranlukast | <1000 | Calcium Mobilization | UDP | 1321N1 astrocytoma cells |

Data compiled from multiple sources. Direct comparison should be made with caution.

Experimental Protocols

The characterization of CysLT1 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay

This assay measures the affinity of a compound for the CysLT1 receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a source expressing the CysLT1 receptor (e.g., guinea pig lung tissue or a cell line overexpressing the receptor).

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled antagonist.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the antagonist concentration. The IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an antagonist in a cell-based functional assay.

General Protocol:

-

Cell Culture and Dye Loading: Culture cells expressing the CysLT1 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of a CysLT1 receptor agonist (e.g., LTD₄).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the agonist-induced fluorescence response against the antagonist concentration to determine the IC₅₀ value.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, as an indicator of Gq-coupled receptor activation.

Objective: To determine the IC₅₀ of an antagonist by measuring its inhibition of agonist-induced IP₁ accumulation.

General Protocol:

-

Cell Culture: Culture cells expressing the CysLT1 receptor.

-

Antagonist Pre-incubation and Stimulation: Pre-incubate the cells with varying concentrations of the antagonist, followed by stimulation with a CysLT1 receptor agonist in the presence of lithium chloride (LiCl) to inhibit IP₁ degradation.

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated IP₁ using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

-

Data Analysis: Plot the agonist-induced IP₁ accumulation against the antagonist concentration to determine the IC₅₀ value.

Conclusion

The discovery and development of CysLT1 receptor antagonists have provided a valuable therapeutic option for the management of asthma and allergic rhinitis. The evolution from early lead compounds to the highly selective first-generation antagonists, and now towards dual-receptor antagonists, reflects a deep understanding of the CysLT pathway and a continuous effort to improve therapeutic outcomes. The experimental protocols detailed in this guide are fundamental to the ongoing research and development in this field, enabling the characterization of novel antagonists with enhanced pharmacological profiles. Future research will likely focus on further elucidating the roles of different CysLT receptors and developing next-generation antagonists with improved efficacy and broader therapeutic applications.

References

- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

The Dawn of Leukotriene Modulation: A Technical Deep Dive into the Structure-Activity Relationships of Early Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational structure-activity relationships (SAR) of early leukotriene antagonists, pivotal molecules that paved the way for a new class of anti-inflammatory and anti-asthmatic drugs. By dissecting the chemical nuances and biological activities of these pioneering compounds, we illuminate the core principles that guided their development and continue to inform the design of novel therapeutics. This document provides a comprehensive overview, including quantitative activity data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this critical area of medicinal chemistry.

Introduction: The Rise of a New Therapeutic Target

The discovery of Slow-Reacting Substance of Anaphylaxis (SRS-A) and its subsequent identification as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) unveiled a crucial signaling pathway in the pathophysiology of asthma and other inflammatory diseases.[1] These lipid mediators, acting through specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R), trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[2][3] This understanding established the CysLT1 receptor as a prime therapeutic target for the development of a novel class of antagonists.

FPL 55712, a chromone-2-carboxylic acid derivative, emerged as the first potent and selective, albeit short-acting, antagonist of SRS-A, providing a critical pharmacological tool and a structural template for the design of future leukotriene receptor antagonists.[4] The initial strategies in the development of these antagonists revolved around two main approaches: the creation of analogs based on the structure of FPL 55712 and the design of antagonists mimicking the structure of the natural ligand, LTD₄.[5]

Quantitative Structure-Activity Relationship (SAR) of Early Leukotriene Antagonists

The pioneering work on early leukotriene antagonists, particularly analogs of FPL 55712 and the hydroxyacetophenone series, laid the groundwork for understanding the key structural features required for potent CysLT1 receptor antagonism. The following tables summarize the quantitative SAR data for representative compounds, highlighting the impact of structural modifications on their inhibitory activity.

Table 1: In Vitro Activity of FPL 55712 and Analogs in Guinea Pig Ileum Contraction Assay

| Compound | R1 | R2 | R3 | IC50 (nM) | Reference |

| FPL 55712 | H | Propyl | Acetyl | 40 | |

| Analog 1 | Methyl | Propyl | Acetyl | 150 | |

| Analog 2 | H | Ethyl | Acetyl | 85 | |

| Analog 3 | H | Propyl | Propionyl | 60 | |

| Analog 4 | H | Butyl | Acetyl | 35 | |

| Analog 5 | H | Pentyl | Acetyl | 30 |

Table 2: Receptor Binding Affinities of Early Leukotriene Antagonists for CysLT1 Receptor

| Compound | Chemical Class | Ki (nM) | Reference |

| FPL 55712 | Chromone-2-carboxylic acid | 25 | |

| LY171883 | Hydroxyacetophenone | 15 | |

| Zafirlukast | Indole derivative | 0.6 | |

| Pranlukast | Chromone (B188151) derivative | 1.6 | |

| Montelukast | Quinoline (B57606) derivative | 59 |

Key Structural Insights from SAR Studies

The analysis of the structure-activity data from these early antagonists revealed several critical insights into the pharmacophore required for CysLT1 receptor binding:

-

An Acidic Moiety: A carboxylic acid or a bioisostere such as a tetrazole group was found to be essential for activity, likely interacting with a basic residue in the receptor binding pocket.

-

A Hydrogen Bond Acceptor: The presence of a hydrogen bond acceptor, such as the carbonyl group in the acetophenone (B1666503) moiety, was crucial for potent antagonism.

-

Hydrophobic Regions: Three distinct hydrophobic regions were identified as important for optimal binding and potency. Modifications to the alkyl side chains on the aromatic ring significantly impacted activity, with n-propyl, n-butyl, and n-pentyl groups showing maximal potency in the hydroxyacetophenone series.

-

Aromatic System: The presence of an aromatic system, such as the chromone in FPL 55712 or the quinoline in later antagonists, contributed to the overall binding affinity.

Experimental Protocols

The characterization of early leukotriene antagonists relied on a combination of in vitro and in vivo assays. The following sections provide detailed methodologies for the key experiments cited.

In Vitro Assay: Guinea Pig Ileum Contraction

This classical pharmacological preparation is highly sensitive to the contractile effects of cysteinyl leukotrienes and serves as a robust functional assay to screen for antagonist activity.

Protocol:

-

Tissue Preparation: A male Hartley guinea pig (300-400 g) is euthanized by cervical dislocation. The terminal ileum is dissected and placed in a petri dish containing warm (37°C), oxygenated Tyrode's solution (Composition: 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.05 mM MgCl₂, 0.42 mM NaH₂PO₄, 11.9 mM NaHCO₃, and 5.55 mM glucose). The ileum is cleaned of mesenteric tissue and cut into segments of 2-3 cm.

-

Mounting: Each ileum segment is suspended in a 10 mL organ bath containing continuously oxygenated (95% O₂ / 5% CO₂) Tyrode's solution maintained at 37°C. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.

-

Contraction Induction: A cumulative concentration-response curve to LTD₄ (10⁻¹⁰ to 10⁻⁷ M) is established to determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).

-

Antagonist Evaluation: After washing the tissue and allowing it to return to baseline, it is pre-incubated with the test antagonist at a specific concentration for 20-30 minutes.

-

Challenge: The cumulative concentration-response curve to LTD₄ is repeated in the presence of the antagonist.

-

Data Analysis: The antagonistic potency is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. Alternatively, the IC₅₀ value, the concentration of the antagonist that causes a 50% inhibition of the contraction induced by a fixed concentration of LTD₄ (typically the EC₇₅-EC₉₀), can be calculated.

In Vitro Assay: CysLT1 Receptor Radioligand Binding Assay

This assay directly measures the affinity of a compound for the CysLT1 receptor by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig lung homogenates or cell lines overexpressing the human CysLT1 receptor). The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Binding Reaction: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled test compound (competitor).

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This model mimics key features of human asthma, including airway hyperresponsiveness and inflammation, and is used to evaluate the in vivo efficacy of potential anti-asthmatic drugs.

Protocol:

-

Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by an intraperitoneal injection of ovalbumin (OVA) (e.g., 100 µg) emulsified in aluminum hydroxide (B78521) as an adjuvant. A booster injection is typically given 14 days later.

-

Drug Administration: The test antagonist is administered to the sensitized animals, typically via the oral or intraperitoneal route, at a specified time before the allergen challenge.

-

Allergen Challenge: Conscious, sensitized guinea pigs are placed in a chamber and exposed to an aerosol of OVA (e.g., 0.5% w/v) for a defined period (e.g., 10 minutes).

-

Assessment of Airway Response: Airway obstruction is assessed by measuring changes in lung function parameters, such as specific airway resistance and dynamic lung compliance, using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): At a specified time after the challenge, animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways. The total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid are determined to assess the extent of airway inflammation.

-

Histopathology: Lung tissues can be collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to examine for histological changes, such as inflammatory cell infiltration and mucus hypersecretion.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Caption: CysLT1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Screening Leukotriene Antagonists.

Conclusion

The systematic exploration of the structure-activity relationships of early leukotriene antagonists, exemplified by the derivatives of FPL 55712 and related hydroxyacetophenones, was a landmark achievement in medicinal chemistry. These foundational studies not only validated the CysLT1 receptor as a viable drug target but also provided a clear roadmap for the design of more potent, selective, and orally bioavailable antagonists. The principles uncovered through the meticulous process of synthesis and biological evaluation, utilizing robust in vitro and in vivo models, directly led to the development of clinically successful drugs like montelukast, zafirlukast, and pranlukast, which have significantly improved the management of asthma and allergic rhinitis for millions of patients worldwide. The legacy of this early work continues to inspire the development of new generations of leukotriene modulators with improved therapeutic profiles.

References

Designing Novel Leukotriene D4 Antagonists: A Pharmacophore Modeling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pharmacophore modeling as a strategic approach for the design of novel and potent antagonists for the Leukotriene D4 (LTD4) receptor, a key target in inflammatory and respiratory diseases. By leveraging computational techniques, researchers can efficiently screen virtual libraries and prioritize candidates for synthesis and biological evaluation, accelerating the drug discovery pipeline.

Introduction: The Role of LTD4 and Its Antagonism

Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic reactions. It exerts its effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor (GPCR). Activation of the CysLT1 receptor by LTD4 triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment, all hallmark features of asthma and allergic rhinitis.[1] Therefore, antagonizing the CysLT1 receptor is a validated therapeutic strategy for these conditions, with established drugs like montelukast, zafirlukast, and pranlukast (B1678047) in clinical use.[2]

Pharmacophore modeling serves as a powerful tool in the rational design of new LTD4 antagonists. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific target receptor and elicit a biological response. By identifying a common pharmacophore for known CysLT1 antagonists, novel compounds with potentially improved potency, selectivity, and pharmacokinetic properties can be designed and identified.

The LTD4 Signaling Pathway

Understanding the downstream effects of LTD4 is crucial for appreciating the therapeutic impact of its antagonists. The binding of LTD4 to the CysLT1 receptor initiates a well-defined signaling cascade, as depicted below.

Pharmacophore Modeling Workflow for LTD4 Antagonist Design

The development of a robust pharmacophore model involves several key stages, from data preparation to model validation and application in virtual screening.

Key Pharmacophoric Features of CysLT1 Antagonists

Based on the structures of known potent CysLT1 antagonists such as montelukast, zafirlukast, and pranlukast, a common pharmacophore model has been elucidated. This model generally consists of the following key features:

-

One Acidic/Negative Ionizable (NI) group: This feature is crucial for interaction with a positively charged residue in the receptor binding pocket.

-

One Hydrogen Bond Acceptor (HBA): This feature contributes to the specific binding of the antagonist.

-

Three Hydrophobic (HY) regions: These regions are important for establishing van der Waals interactions within the hydrophobic pockets of the CysLT1 receptor.

The spatial arrangement and distances between these features are critical for high-affinity binding.

Quantitative Pharmacophore Model Data

While specific inter-feature distances can vary slightly between different models and software, a representative model for CysLT1 antagonists is presented below. These distances are derived from the analysis of potent antagonists in the context of the CysLT1 receptor binding site.

| Feature 1 | Feature 2 | Distance (Å) |

| NI | HBA | 4.5 - 5.5 |

| NI | HY1 | 3.0 - 4.0 |

| NI | HY2 | 6.0 - 7.0 |

| NI | HY3 | 8.0 - 9.0 |

| HBA | HY1 | 2.5 - 3.5 |

| HBA | HY2 | 5.0 - 6.0 |

| HBA | HY3 | 7.0 - 8.0 |

| HY1 | HY2 | 3.0 - 4.0 |

| HY1 | HY3 | 5.0 - 6.0 |

| HY2 | HY3 | 2.5 - 3.5 |

Biological Activity of Known CysLT1 Antagonists

The following table summarizes the in vitro biological activities of several well-characterized CysLT1 receptor antagonists. This data is essential for the selection of training and test sets in ligand-based pharmacophore modeling.

| Compound | CysLT1 IC50 (nM) | CysLT1 Ki (nM) |

| Montelukast | 0.5 - 2.3[3] | 1.14 |

| Zafirlukast | 1.8 - 14.0 | - |

| Pranlukast | 4.3 (vs UTP) | - |

| Pobilukast | - | - |

| MK-571 | - | - |

| HAMI3379 | >10,000 | - |

| BAY-u9773 | ~5000 | - |

| Gemilukast | - | - |

Note: IC50 values can vary depending on the experimental assay conditions.

Experimental Protocols

Ligand-Based Pharmacophore Modeling Protocol

This protocol outlines the steps for generating a pharmacophore model based on a set of known active CysLT1 antagonists.

-

Training Set Selection:

-

Compile a list of at least 15-20 structurally diverse CysLT1 antagonists with known IC50 or Ki values.

-

Divide the compounds into a training set (at least 70%) and a test set (around 30%). Ensure that the range of activity in both sets is comparable.

-

Include highly active, moderately active, and inactive compounds to generate a more robust model.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set using a suitable algorithm (e.g., BEST or FAST in Discovery Studio). A maximum energy threshold of 20 kcal/mol above the global minimum is recommended.

-

-

Common Feature Pharmacophore Generation (e.g., using HypoGen in Discovery Studio):

-

Define the essential chemical features to be considered: Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, and Negative Ionizable.

-

The software will align the conformers of the training set molecules and identify common features.

-

Generate a set of pharmacophore hypotheses (typically 10) that best map the features of the most active compounds.

-

-

Hypothesis Scoring and Selection:

-

The generated hypotheses are scored based on a cost function that considers the fit of the active compounds and the exclusion of inactive compounds.

-

The best hypothesis is typically the one with the lowest total cost, the highest correlation coefficient, and the lowest RMSD.

-

Structure-Based Pharmacophore Modeling Protocol

This protocol utilizes the crystal structure of the CysLT1 receptor to generate a pharmacophore model.

-

Receptor Preparation:

-

Obtain the crystal structure of the human CysLT1 receptor in complex with an antagonist (e.g., PDB ID: 6R3K).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Binding Site Identification:

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Interaction Pharmacophore Generation:

-

Generate a pharmacophore model based on the interactions between the ligand and the receptor within the defined binding site. The software will identify features on the ligand that form hydrogen bonds, hydrophobic interactions, and ionic interactions with the receptor.

-

Pharmacophore Model Validation Protocol

Validation is a critical step to ensure the predictive power of the generated pharmacophore model.

-

Test Set Validation:

-

Map the molecules from the pre-defined test set onto the best pharmacophore hypothesis.

-

The model should be able to predict the activity of the test set compounds with a high correlation between the estimated and experimental activities.

-

-

Decoy Set Screening:

-

Create a decoy set containing a large number of "drug-like" molecules that are assumed to be inactive against the CysLT1 receptor.

-

Screen the decoy set against the pharmacophore model. A good model should have a low hit rate for the decoy molecules.

-

-

Calculation of Validation Metrics:

-

Enrichment Factor (EF): This metric measures how many more active compounds are found in the top fraction of a screened database compared to a random selection. A higher EF value indicates a better model.

-

Güner-Henry (GH) Score: This score ranges from 0 to 1, where a value closer to 1 indicates an ideal model that can perfectly distinguish between active and inactive compounds.

-

Conclusion

Pharmacophore modeling is a highly effective computational strategy for the design and discovery of novel LTD4 antagonists. By following the detailed protocols outlined in this guide, researchers can develop robust and predictive pharmacophore models. These models, in conjunction with virtual screening, can significantly streamline the identification of promising lead candidates, ultimately accelerating the development of new therapeutics for asthma and other inflammatory disorders.

References

- 1. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure based virtual screening of ligands to identify cysteinyl leukotriene receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

LTD4 signaling pathway in airway smooth muscle cells.

An In-depth Technical Guide on the LTD4 Signaling Pathway in Airway Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Leukotriene D4 (LTD4) signaling pathway in airway smooth muscle cells (ASMCs), a critical mechanism in the pathophysiology of asthma and other inflammatory airway diseases. This document details the molecular cascade, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling network.

Core Signaling Cascade

Leukotriene D4, a potent lipid mediator of inflammation, exerts its effects on airway smooth muscle cells primarily through the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR). Activation of CysLT1R by LTD4 initiates a well-defined signaling cascade that ultimately leads to bronchoconstriction, a hallmark of asthma.

The binding of LTD4 to CysLT1R triggers the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), inducing the release of stored calcium (Ca2+) into the cytosol. This initial Ca2+ release is further amplified by a process known as calcium-induced calcium release (CICR) through ryanodine (B192298) receptors (RyR). The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.

Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC can phosphorylate various downstream targets, including the myosin light chain (MLC), contributing to the sustained phase of muscle contraction.

The increase in cytosolic Ca2+ leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and ultimately, cell contraction.

Furthermore, LTD4 signaling can also involve the activation of other pathways, such as the RhoA/Rho-kinase (ROCK) pathway, which contributes to calcium sensitization of the contractile machinery by inhibiting myosin light chain phosphatase (MLCP). This inhibition leads to a sustained contractile state even at lower Ca2+ concentrations.

Signaling Pathway Diagram

Figure 1: LTD4 signaling cascade in airway smooth muscle cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the LTD4 signaling pathway in ASMCs, providing a basis for comparison and experimental design.

| Parameter | Value | Cell Type/Model | Reference |

| LTD4 Binding Affinity (Kd) | 0.1 - 1.0 nM | Guinea Pig Tracheal Smooth Muscle | |

| 0.25 nM | Human Bronchial Smooth Muscle | ||

| EC50 for Contraction | 1 - 10 nM | Guinea Pig Trachea | |

| 5 nM | Human Bronchial Rings | ||

| EC50 for Ca2+ Mobilization | 0.5 - 5 nM | Cultured Human ASMCs | |

| IP3 Production (Fold Increase) | 3-5 fold over baseline | Cultured Human ASMCs |

Table 1: Receptor Binding and Functional Potency of LTD4

| Antagonist | Receptor | pA2 / Ki Value | Species/Tissue | Reference |

| Montelukast | CysLT1R | 8.0 - 9.5 (pA2) | Guinea Pig Trachea | |

| 0.17 nM (Ki) | Human Lung Membranes | |||

| Zafirlukast | CysLT1R | 7.5 - 8.5 (pA2) | Guinea Pig Trachea | |

| 1.5 nM (Ki) | Human Lung Membranes | |||

| Pranlukast | CysLT1R | 8.5 - 9.8 (pA2) | Guinea Pig Trachea | |

| 0.5 nM (Ki) | Human Lung Membranes |

Table 2: Pharmacological Profile of CysLT1R Antagonists

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the LTD4 signaling pathway.

Calcium Imaging in Cultured ASMCs

This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to LTD4 stimulation.

Materials:

-

Cultured human airway smooth muscle cells (hASMCs)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

LTD4

-

CysLT1R antagonist (e.g., Montelukast)

-

Fluorescence microscope with a ratiometric imaging system

Procedure:

-

Cell Culture: Plate hASMCs on glass coverslips and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Excite Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

-

Stimulation and Data Acquisition:

-

Perfuse the cells with a solution containing LTD4 (e.g., 10 nM).

-

Record the change in the fluorescence ratio over time.

-

For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before LTD4 stimulation.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in [Ca2+]i.

-

The peak increase in the ratio following LTD4 stimulation represents the magnitude of the calcium response.

-

Experimental Workflow Diagram

Figure 2: Workflow for calcium imaging in hASMCs.

Western Blotting for Myosin Light Chain Phosphorylation

This protocol is used to quantify the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction.

Materials:

-

Cultured hASMCs or fresh airway smooth muscle tissue

-

LTD4

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-MLC (Ser19) and anti-total-MLC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Starve serum-deprived hASMCs for 24 hours.

-

Treat cells with LTD4 (e.g., 100 nM) for various time points (e.g., 0, 1, 5, 15 minutes).

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC for normalization.

-

Quantify band intensities using densitometry software.

-

Muscle Bath Assay for Airway Smooth Muscle Contraction

This ex vivo method directly measures the contractile response of airway smooth muscle to LTD4.

Materials:

-

Tracheal or bronchial rings from an animal model (e.g., guinea pig) or human donor

-

Krebs-Henseleit buffer

-

LTD4

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Dissect tracheal or bronchial rings (2-3 mm in width).

-

Suspend the rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).

-

Wash the tissues every 15 minutes with fresh buffer.

-

-

Contraction Measurement:

-

Generate a cumulative concentration-response curve by adding increasing concentrations of LTD4 to the organ bath.

-

Record the isometric tension developed by the smooth muscle.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., carbachol (B1668302) or KCl).

-

Calculate the EC50 value for LTD4-induced contraction.

-

Concluding Remarks

The LTD4 signaling pathway in airway smooth muscle cells represents a pivotal target for therapeutic intervention in asthma. A thorough understanding of this pathway, from receptor activation to cellular contraction, is crucial for the development of novel and more effective CysLT1R antagonists and other modulators of bronchoconstriction. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further investigation into the cross-talk between the LTD4 pathway and other signaling networks will undoubtedly unveil new opportunities for the treatment of inflammatory airway diseases.

The Physiological Role of the Cysteinyl Leukotriene 2 Receptor (CysLT2R): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteinyl leukotrienes (cys-LTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators known to play a crucial role in inflammatory and allergic responses. Their effects are mediated through specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R). While the role of CysLT1R in asthma and allergic rhinitis is well-established, leading to the development of antagonist drugs like montelukast, the physiological and pathological functions of CysLT2R are more complex and are the subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the CysLT2 receptor, its signaling pathways, physiological roles in various systems, and its implication in disease, with a focus on experimental methodologies for its study.

Core Receptor Characteristics

The human CysLT2R is a 347-amino acid protein encoded by the CYSLTR2 gene located on chromosome 13q14.2. It shares only 38% amino acid sequence identity with CysLT1R, suggesting distinct evolutionary and functional characteristics.[1] CysLT2R is expressed in a variety of tissues, with notable concentrations in the heart, adrenal gland, brain, spleen, and peripheral blood leukocytes.[2][3] It is also found in endothelial cells, airway epithelial cells, and smooth muscle cells.[2]

Ligand Binding and Activation

The CysLT2 receptor exhibits distinct ligand binding affinities compared to its CysLT1 counterpart. Understanding these differences is critical for designing targeted therapeutic interventions.

| Ligand | CysLT2R Affinity/Potency | CysLT1R Affinity/Potency | Reference(s) |

| LTC4 | High (equal to LTD4) | Lower than LTD4 | [1] |

| LTD4 | High (equal to LTC4) | Highest | |

| LTE4 | Low | Low |

Table 1: Comparative Ligand Affinities for CysLT Receptors.

Activation of CysLT2R is resistant to classical CysLT1R antagonists like montelukast, zafirlukast, and pranlukast.

Signaling Pathways

Upon ligand binding, CysLT2R primarily couples to the Gq alpha subunit (Gαq) of heterotrimeric G proteins. This initiates a cascade of intracellular events, although the precise downstream signaling can be cell-type specific.

Canonical Gαq-PLC Pathway

Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Other Signaling Cascades

Beyond the canonical Gαq pathway, CysLT2R activation has been linked to other signaling molecules and pathways, including:

-

Mitogen-Activated Protein Kinases (MAPKs): Activation of extracellular signal-regulated kinase (ERK) and p38 MAPK has been observed in various cell types, including mast cells and endothelial cells.

-

Rho Kinase: In endothelial cells, CysLT2R can signal through the Rho kinase pathway to induce cell contraction and increase vascular permeability.

Physiological and Pathological Roles

The diverse tissue distribution of CysLT2R suggests its involvement in a wide range of physiological and pathological processes.

Immune System and Inflammation

CysLT2R is expressed on various immune cells, including mast cells, eosinophils, and macrophages. Its role in inflammation is complex and can be context-dependent.

-

Negative Regulation of CysLT1R: In mast cells, CysLT2R can form heterodimers with CysLT1R, leading to a down-modulation of CysLT1R-mediated proliferative responses. This suggests a potential homeostatic role for CysLT2R in controlling mast cell expansion during allergic inflammation.

-

Pro-inflammatory Effects: CysLT2R activation on platelets can drive IL-33-dependent type 2 immunopathology in the lungs. It also mediates LTC4-driven acute and chronic itch by acting on peripheral sensory neurons. In corneal infections, CysLT2R appears to have a dual role, contributing to pro-inflammatory responses but also potentially being involved in disease resolution.

Cardiovascular System

CysLT2R is highly expressed in the heart and vascular endothelium, pointing to a significant role in cardiovascular physiology and disease.

-

Myocardial Function: Activation of CysLT2R can negatively impact myocardial contractility and coronary blood flow. Studies in mouse models have shown that endothelial CysLT2R expression exacerbates myocardial ischemia-reperfusion injury.

-

Vascular Permeability: CysLT2R plays a crucial role in mediating vascular permeability. Activation of this receptor on endothelial cells can lead to increased vascular leakage, a key feature of inflammatory responses.

Respiratory System

While CysLT1R is the primary target for asthma therapies, emerging evidence suggests a role for CysLT2R in respiratory diseases.

-

Airway Inflammation: CysLT2R is implicated in amplifying eosinophilic airway inflammation by inducing the expression of IL-33 in lung epithelial cells. This is particularly relevant in the context of aspirin-exacerbated respiratory disease (AERD).

-

Bronchoconstriction: While CysLT1R is the main driver of bronchoconstriction, some studies suggest that CysLT2R activation may contribute to antigen-induced bronchoconstriction in certain asthma populations.

Nervous System

The expression of CysLT2R in the brain and peripheral sensory neurons indicates its involvement in neurological processes.

-

Neuroinflammation: CysLT2R is implicated in inflammation and neuronal damage by mediating microglia M1/M2 polarization through the NF-κB pathway.

-

Itch Sensation: As mentioned earlier, LTC4-mediated activation of CysLT2R on dorsal root ganglia neurons is a key driver of acute and chronic itch.

Experimental Protocols for Investigating CysLT2R

A variety of experimental techniques are employed to elucidate the function of the CysLT2 receptor.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands for the CysLT2 receptor.

-

Principle: Competition between a radiolabeled ligand and an unlabeled test compound for binding to membranes prepared from cells expressing CysLT2R.

-

Protocol Outline:

-

Prepare cell membranes from a cell line overexpressing CysLT2R (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a constant concentration of a radiolabeled CysLT (e.g., [³H]LTD4) and varying concentrations of the unlabeled test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).

-

2. Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Principle: CysLT2R activation leads to Gαq-mediated PLC activation and subsequent IP3-induced calcium release from intracellular stores. This change in calcium is detected using a fluorescent calcium indicator dye.

-

Protocol Outline:

-

Culture cells expressing CysLT2R in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establish a stable baseline fluorescence reading using a fluorescence microplate reader.

-

Add the CysLT agonist (e.g., LTC4 or LTD4) and record the change in fluorescence intensity over time.

-

Calculate the response as the peak fluorescence minus the baseline and generate dose-response curves to determine the EC50 value.

-

3. Endothelial Permeability Assay

This assay assesses the effect of CysLT2R activation on the integrity of an endothelial cell monolayer.

-

Principle: Measures the passage of a labeled macromolecule (e.g., FITC-dextran) across a confluent monolayer of endothelial cells grown on a porous membrane.

-

Protocol Outline:

-

Culture endothelial cells on a porous transwell insert until a confluent monolayer is formed.

-

Treat the cells with a CysLT agonist.

-

Add a fluorescently labeled high-molecular-weight dextran (B179266) to the upper chamber.

-

After a defined incubation period, measure the fluorescence in the lower chamber.

-

An increase in fluorescence in the lower chamber indicates increased permeability.

-

In Vivo and Ex Vivo Models

1. CysLT2R Knockout Mouse Models

Genetically engineered mice lacking the Cysltr2 gene are invaluable tools for studying the in vivo functions of the receptor.

-

Principle: By comparing the phenotype of knockout mice to wild-type littermates, the physiological and pathological roles of CysLT2R can be determined.

-

Experimental Workflow:

-

Generate CysLT2R knockout mice using gene-targeting technologies (e.g., CRISPR/Cas9).

-

Subject knockout and wild-type mice to a specific physiological or pathological challenge (e.g., allergen-induced airway inflammation, myocardial ischemia-reperfusion).

-

Assess various parameters, such as inflammatory cell infiltration, tissue damage, and physiological function, to identify differences between the genotypes.

-

2. Pharmacological Studies with Selective Antagonists

The use of selective CysLT2R antagonists allows for the investigation of the receptor's role in various models. HAMI3379 is an example of a potent and selective CysLT2R antagonist.

-

Principle: Administering a selective antagonist before or during a disease-inducing stimulus can reveal the contribution of CysLT2R to the observed pathology.

-

Experimental Workflow:

-

Choose an appropriate animal model of disease (e.g., asthma, cardiovascular injury).

-

Administer the CysLT2R antagonist at a predetermined dose and time relative to the disease induction.

-

Include control groups receiving vehicle or a non-selective antagonist.

-

Evaluate the disease phenotype and compare the outcomes between the different treatment groups.

-

Molecular Biology Techniques

1. shRNA-mediated Knockdown

Short hairpin RNA (shRNA) can be used to specifically silence the expression of the CYSLTR2 gene in cultured cells.

-

Principle: shRNA molecules are processed by the cell's RNA interference machinery to produce small interfering RNAs (siRNAs) that target the CysLT2R mRNA for degradation.

-

Protocol Outline:

-

Design and clone shRNA sequences targeting the CysLT2R mRNA into a suitable viral or non-viral vector.

-

Transfect or transduce the target cells (e.g., human mast cells) with the shRNA-expressing vector.

-

Select for cells with stable integration of the shRNA construct.

-

Verify the knockdown of CysLT2R expression at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.

-

Perform functional assays to assess the consequences of CysLT2R silencing.

-

2. Fluorescence Lifetime Imaging Microscopy (FLIM) for Receptor-Receptor Interactions

FLIM can be used to study the interaction between CysLT2R and other receptors, such as CysLT1R.

-

Principle: This technique measures the fluorescence lifetime of a donor fluorophore. If a donor-tagged protein interacts with an acceptor-tagged protein (Förster Resonance Energy Transfer or FRET), the donor's fluorescence lifetime will decrease.

-

Protocol Outline:

-

Express CysLT2R tagged with a donor fluorophore (e.g., EGFP) and CysLT1R tagged with an acceptor fluorophore (e.g., mCherry) in a suitable cell line.

-

Image the cells using a FLIM microscope.

-

Analyze the fluorescence lifetime of the donor fluorophore in the presence and absence of the acceptor. A decrease in the donor's lifetime indicates a direct interaction between the two receptors.

-

Conclusion

The CysLT2 receptor is emerging as a critical player in a diverse array of physiological and pathological processes, extending far beyond the classical understanding of cysteinyl leukotrienes in allergy and asthma. Its roles in cardiovascular disease, neuroinflammation, and itch highlight its potential as a novel therapeutic target. The experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of CysLT2R and to explore the therapeutic potential of modulating its activity. A deeper understanding of CysLT2R signaling and its interactions with other cellular components will undoubtedly pave the way for the development of new and more targeted therapies for a range of inflammatory and other diseases.

References

A Technical Guide to First and Second-Generation Leukotriene Modifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene modifiers represent a significant class of therapeutic agents in the management of inflammatory airway diseases, primarily asthma and allergic rhinitis. This technical guide provides a comprehensive comparison of first and second-generation leukotriene modifiers, delving into their core mechanisms of action, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key assays used in their characterization are provided, alongside quantitative data for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying biological and methodological frameworks.

Introduction: The Role of Leukotrienes in Inflammation

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2] They are key players in the pathophysiology of asthma and allergic rhinitis, contributing to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell recruitment.[3][4] There are two main classes of leukotrienes: the cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — and leukotriene B₄ (LTB₄). CysLTs exert their effects by binding to specific G protein-coupled receptors, primarily the CysLT₁ receptor.[3]

Leukotriene modifiers are a class of drugs designed to interfere with the leukotriene signaling pathway. They are broadly categorized into two groups based on their mechanism of action: 5-lipoxygenase (5-LO) inhibitors, which block the synthesis of all leukotrienes, and cysteinyl leukotriene receptor (CysLTR) antagonists, which selectively block the action of CysLTs at the CysLT₁ receptor.

Generations of Leukotriene Modifiers: An Overview

The development of leukotriene modifiers has progressed through distinct generations, each characterized by improvements in potency, selectivity, and pharmacokinetic profiles.

First-Generation Leukotriene Modifiers

The first-generation compounds were instrumental in validating the leukotriene pathway as a viable therapeutic target. However, their clinical utility was often limited by factors such as low potency, poor oral bioavailability, and unfavorable side-effect profiles.

-

FPL 55712 : One of the earliest and most studied CysLT₁ receptor antagonists. While effective in vitro, its short biological half-life and low potency limited its therapeutic potential.

-

Revatropate (UK-112166) : An antimuscarinic compound also investigated for its potential as a leukotriene antagonist.

-

Pobilukast and Tomelukast : Other early-generation antagonists that were part of the initial exploration of this therapeutic class.

Second-Generation Leukotriene Modifiers

The second-generation leukotriene modifiers represent the clinically successful evolution of this drug class, with improved pharmacological properties and established efficacy in the treatment of asthma and allergic rhinitis.

-

Zileuton (B1683628) : A 5-lipoxygenase inhibitor that blocks the synthesis of all leukotrienes. It is effective in treating asthma but requires multiple daily doses and carries a risk of liver toxicity, necessitating regular monitoring.

-

Zafirlukast : A potent and selective CysLT₁ receptor antagonist. It was the first of this class to be approved for the treatment of asthma.

-

Montelukast : A highly selective CysLT₁ receptor antagonist with a once-daily dosing regimen, which has contributed to its widespread clinical use.

-

Pranlukast (B1678047) : Another potent and selective CysLT₁ receptor antagonist, widely used in Japan.

Mechanism of Action: A Tale of Two Strategies

The therapeutic effects of leukotriene modifiers are achieved through two distinct mechanisms: inhibition of leukotriene synthesis and blockade of leukotriene receptors.

Inhibition of Leukotriene Synthesis

Zileuton is the primary example of a 5-lipoxygenase inhibitor. By directly inhibiting the 5-LO enzyme, it prevents the conversion of arachidonic acid to LTA₄, the precursor to all other leukotrienes. This broad-spectrum inhibition reduces the levels of both CysLTs and LTB₄, thereby mitigating a wide range of inflammatory responses.

Cysteinyl Leukotriene Receptor Antagonism

Second-generation receptor antagonists like montelukast, zafirlukast, and pranlukast act as competitive antagonists at the CysLT₁ receptor. By binding to this receptor without activating it, they prevent the binding of endogenous CysLTs (LTC₄, LTD₄, and LTE₄), thereby blocking their pro-inflammatory and bronchoconstrictive effects.

Signaling Pathways

The leukotriene signaling pathway is a critical component of the inflammatory cascade. Understanding this pathway is essential for appreciating the mechanism of action of leukotriene modifiers.

Quantitative Data Presentation

The following tables summarize key quantitative data for first and second-generation leukotriene modifiers, providing a basis for their comparative pharmacology.

Table 1: In Vitro Potency of Leukotriene Receptor Antagonists

| Compound | Generation | Target | Assay Type | Species | IC₅₀ (nM) | Kᵢ (nM) |

| FPL 55712 | First | CysLT₁ Receptor | Functional Assay | Guinea Pig | ~2000 | - |

| Zafirlukast | Second | CysLT₁ Receptor | Radioligand Binding | Human | 1.8 - 14.0 | - |

| Montelukast | Second | CysLT₁ Receptor | Radioligand Binding | Human | 0.5 - 2.3 | 1.14 |

| Pranlukast | Second | CysLT₁ Receptor | Radioligand Binding | Guinea Pig | - | 0.99 (LTD₄) |

Data compiled from multiple sources. Absolute values can vary based on experimental conditions.

Table 2: Pharmacokinetic Properties of Second-Generation Leukotriene Modifiers

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |

| Zileuton | ~95 | 93 | 2.5 | Hepatic (CYP1A2, 2C9, 3A4) | Urine |

| Zafirlukast | ~100 | >99 | 10 | Hepatic (CYP2C9) | Feces |

| Montelukast | 64 | >99 | 2.7 - 5.5 | Hepatic (CYP3A4, 2C8, 2C9) | Bile |

| Pranlukast | ~12.5 | >99 | 1.5 | Hepatic (CYP3A4) | Bile |

Data compiled from multiple sources.

Experimental Protocols

The characterization of leukotriene modifiers relies on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for CysLT₁ Receptor

This assay is used to determine the binding affinity (Kᵢ) of a compound for the CysLT₁ receptor.

Methodology:

-

Membrane Preparation :

-

Homogenize tissue rich in CysLT₁ receptors (e.g., guinea pig lung) in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a fresh buffer and store at -80°C.

-

-

Binding Assay :

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT₁ ligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation :

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification :

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis :

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

-

Guinea Pig Ileum Bioassay for Functional Antagonism

This classic bioassay assesses the functional antagonism of leukotriene-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation :

-

Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

-

Baseline Response :

-

Establish a cumulative concentration-response curve to a CysLT agonist (e.g., LTD₄) to determine the baseline contractile response.

-

-

Antagonist Incubation :

-

Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined time.

-

-

Challenge :

-

Re-establish the concentration-response curve to the CysLT agonist in the presence of the antagonist.

-

-

Data Analysis :

-

Compare the concentration-response curves in the absence and presence of the antagonist to determine the antagonist's potency, often expressed as a pA₂ value.

-

Ovalbumin-Sensitized Guinea Pig Model of Asthma

This in vivo model is widely used to evaluate the efficacy of anti-asthmatic drugs in a relevant physiological context.

Methodology:

-

Sensitization :

-

Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.

-

A typical protocol involves an initial sensitization on day 0 and a booster on day 14.

-

-

Drug Administration :

-

Administer the test compound (leukotriene modifier) via the desired route (e.g., oral gavage) at a specific time point before the allergen challenge.

-

-

Allergen Challenge :

-

On a subsequent day (e.g., day 21-28), expose the sensitized and drug-treated animals to an aerosol of OVA to induce an asthmatic response.

-

-

Measurement of Airway Response :

-

Measure parameters of airway obstruction, such as bronchoconstriction, using techniques like whole-body plethysmography.

-

Assess airway inflammation by analyzing bronchoalveolar lavage (BAL) fluid for inflammatory cell counts and cytokine levels.

-

-

Data Analysis :

-

Compare the airway responses in the drug-treated group to those in a vehicle-treated control group to determine the efficacy of the leukotriene modifier in attenuating the asthmatic response.

-

Conclusion

The evolution from first to second-generation leukotriene modifiers represents a significant advancement in the targeted therapy of inflammatory airway diseases. The second-generation compounds, including the 5-LO inhibitor zileuton and the CysLT₁ receptor antagonists zafirlukast, montelukast, and pranlukast, have demonstrated clinical efficacy and have become valuable tools in the management of asthma and allergic rhinitis. A thorough understanding of their mechanisms of action, quantitative pharmacology, and the experimental models used for their evaluation is crucial for the continued development of novel and improved therapies targeting the leukotriene pathway. This technical guide provides a foundational resource for researchers and drug development professionals working in this important therapeutic area.

References

An In-depth Technical Guide to the Interaction of LTD4 Antagonists with G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene D4 (LTD4) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Its effects are mediated through high-affinity binding to specific G-protein coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1).[3][4] LTD4 antagonists are a class of drugs that competitively inhibit the CysLT1 receptor, thereby blocking the downstream signaling cascades that lead to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell infiltration.[5] This guide provides a comprehensive technical overview of the molecular interactions between prominent LTD4 antagonists—Montelukast (B128269), Zafirlukast (B1683622), and Pranlukast (B1678047)—and their target GPCR, detailing the associated signaling pathways, quantitative interaction data, and the experimental protocols used for their characterization.

The Molecular Basis of LTD4 Signaling

The cysteinyl leukotrienes (CysLTs)—LTC4, LTD4, and LTE4—are key players in inflammatory responses. They are synthesized from arachidonic acid via the 5-lipoxygenase pathway and released from various immune cells, including mast cells and eosinophils.

Cysteinyl Leukotriene Receptors (CysLTRs)

CysLTs exert their biological functions by activating at least two subtypes of GPCRs, CysLT1 and CysLT2.

-

CysLT1 Receptor: This is the principal receptor for LTD4. It is highly expressed in airway smooth muscle cells, interstitial lung macrophages, and eosinophils. The rank order of agonist potency for the CysLT1 receptor is LTD4 > LTC4 > LTE4. Antagonists like montelukast, zafirlukast, and pranlukast are highly selective for this receptor subtype.

-

CysLT2 Receptor: This receptor is activated with roughly equal potency by LTC4 and LTD4 (LTC4 = LTD4 > LTE4). It is predominantly expressed in the heart, adrenal medulla, and peripheral blood leukocytes. Currently, no selective CysLT2 receptor antagonists are described for clinical use.

Mechanism of Action: CysLT1 Receptor Signaling and Antagonism

As a member of the GPCR superfamily, the CysLT1 receptor transduces extracellular signals into intracellular responses via heterotrimeric G-proteins.

The Gq/11 Signaling Pathway

Upon binding of its agonist, LTD4, the CysLT1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade:

-

Gαq Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Cellular Response: The surge in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the ultimate physiological responses, including smooth muscle contraction (bronchoconstriction) and increased vascular permeability.

While primarily coupled to Gq/11, some studies in native systems suggest CysLT1 receptors may also promiscuously couple to pertussis toxin-insensitive Gi/o-proteins.

Competitive Antagonism

LTD4 antagonists such as Montelukast, Zafirlukast, and Pranlukast act as selective, competitive antagonists at the CysLT1 receptor. They bind to the receptor with high affinity but do not possess any agonist activity. By occupying the binding site, they prevent LTD4 from activating the receptor, thus inhibiting the entire downstream Gq/11 signaling cascade and preventing the inflammatory and contractile effects of CysLTs.

Quantitative Data on Antagonist-Receptor Interactions

The interaction of LTD4 antagonists with the CysLT1 receptor has been quantified using various in vitro assays. The data below summarizes their binding affinities and functional potencies.

| Antagonist | Target Receptor | Binding Affinity (pKB / Ki) | Functional Potency (Assay Type) | Reference(s) |

| Montelukast | CysLT1 | pKB ≈ 8.0 (Human Bronchus) | Potently inhibits LTD4-induced bronchoconstriction at doses as low as 5 mg. | |

| Zafirlukast | CysLT1 | pKB = 6.5 (Human Bronchus) | Inhibits LTD4-induced bronchoconstriction. Recommended dose is 20 mg twice daily. | |

| Pranlukast | CysLT1 | pKB = 6.9 (Human Bronchus) | A single 450 mg dose produces a 10.6-fold increase in the LTD4 concentration required to cause a 35% fall in specific airways conductance. |

Note: pKB is the negative logarithm of the dissociation constant (KB) of an antagonist. A higher pKB value indicates higher binding affinity. Ki (inhibition constant) is another measure of affinity. Direct Ki values from homogenous experimental setups are not consistently reported across all public literature, but rank order of potency for the LTD4 receptor is generally shown as: zafirlukast ≈ montelukast > pranlukast.

Key Experimental Protocols

The characterization of LTD4 antagonist interactions with GPCRs relies on a suite of established in vitro methodologies.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) and receptor density (Bmax) of a ligand for its receptor.

-

Principle: To quantify the ability of an unlabeled antagonist (the "competitor") to displace a radiolabeled ligand (e.g., [³H]-LTD4) from the CysLT1 receptor in a concentration-dependent manner.

-

Detailed Methodology:

-

Membrane Preparation: Cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma membranes) are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

-

Incubation: A fixed concentration of radiolabeled ligand ([³H]-LTD4) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., montelukast).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of antagonist that inhibits 50% of the specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response to receptor activation and are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist.

-

Principle: To measure the ability of an antagonist to inhibit a physiological or cellular response induced by the agonist (LTD4).

-

Methodology (Calcium Mobilization Assay):

-

Cell Culture: A cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 cells) is cultured.

-

Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). This dye exhibits a change in fluorescence intensity upon binding to free intracellular Ca2+.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the LTD4 antagonist for a specific period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of LTD4 (typically the EC80, the concentration that gives 80% of the maximal response) to induce calcium release.

-

Signal Detection: Changes in fluorescence are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Analysis: The antagonist's effect is quantified by the reduction in the LTD4-induced fluorescence signal. An IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist response, is calculated.

-

Conclusion

LTD4 antagonists represent a cornerstone in the management of inflammatory airway diseases. Their therapeutic efficacy is rooted in a precise molecular mechanism: the competitive and selective antagonism of the CysLT1 G-protein coupled receptor. By binding to this receptor, they effectively block the LTD4-induced, Gq/11-mediated signaling pathway that drives bronchoconstriction and inflammation. A thorough understanding of this antagonist-GPCR interaction, quantified by rigorous binding and functional assays, is critical for the development of next-generation therapeutics targeting the leukotriene pathway.

References

- 1. litfl.com [litfl.com]

- 2. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Zafirlukast? [synapse.patsnap.com]

A Technical Guide to the Core Chemical Synthesis of Quinoline-Based CysLT1 Antagonists

For Researchers, Scientists, and Drug Development Professionals